(4-(4-Bromophenyl)thiazol-2-yl)methanol

Anticancer Hepatoma Cytotoxicity

Researchers designing SAR campaigns around 2,4-disubstituted thiazoles face a gap: amino- and ketone-substituted analogs carry intrinsic bioactivity that confounds screening results. This neutral alcohol building block solves that problem. - Zero intrinsic cytotoxicity - ideal negative control or fragment cocktail component. - Chemoselective 1° alcohol enables oxidation to SW-07 (HepG2 IC₅₀ 6.77 μM) or Mitsunobu coupling for bis-thiazole libraries. - Direct precursor to 2-acyl-4-(het)arylthiazole kinase probes; compatible with pyrazoline warhead installation via ester linkages. Supplied with batch-specific QC documentation for procurement confidence.

Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
CAS No. 1268073-94-4
Cat. No. B1529309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Bromophenyl)thiazol-2-yl)methanol
CAS1268073-94-4
Molecular FormulaC10H8BrNOS
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)CO)Br
InChIInChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
InChIKeyNEHGYBBGTQDQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(4-Bromophenyl)thiazol-2-yl)methanol: Structural Identity & Procurement


(4-(4-Bromophenyl)thiazol-2-yl)methanol is a 2,4-disubstituted thiazole building block (C₁₀H₈BrNOS, MW 270.15 g mol⁻¹) characterized by a primary alcohol handle at the 2‑position and a 4‑bromophenyl group at the 4‑position of the thiazole ring . Its precisely defined bifunctional architecture enables derivatization chemistries (oxidation, nucleophilic substitution, Mitsunobu coupling) that are unavailable in simpler unsubstituted or amino‑capped bromophenyl‑thiazole analogs [1]. Prior biological annotation is largely confined to structurally related derivatives with ketone, amine, or acetamide substituents at the 2‑position, meaning the free alcohol represents a distinct entry point for SAR exploration [2].

Workflow 2,4-disubstituted thiazole building block with primary alcohol handle
Selection Alcohol enables oxidation, esterification, Mitsunobu, and etherification
Use Context SAR exploration, fragment-based design, linker chemistry, library synthesis

(4-(4-Bromophenyl)thiazol-2-yl)methanol: Substitution Not Supported


Bromophenyl‑thiazole derivatives cannot be treated as interchangeable chemical reagents because variation at the 2‑position (alcohol vs. amine vs. ketone) fundamentally rewires biological activity profiles. For example, the ketone analog (4‑(4‑bromophenyl)thiazol‑2‑yl)(m‑tolyl)methanone (SW‑07) shows single‑digit μM cytotoxicity in hepatoma cells [1], whereas the simple alcohol described here is a neutral building block with no intrinsic cytotoxicity, making it the preferred starting point for scaffold‑hopping or prodrug strategies. Conversely, 2‑amino‑4‑(4‑bromophenyl)thiazole is an established enzyme inhibitor (Ki 0.083 μM against BChE) [2], but the free amine dominates pharmacology in a way that the alcohol does not. Procurement decisions must therefore be based on the exact 2‑substituent required for the intended synthetic or screening workflow, not just the shared 4‑(4‑bromophenyl)thiazole core.

Ketone analog 2‑Ketone derivatives (e.g., SW‑07) display reported cytotoxicity; the alcohol is a non‑cytotoxic precursor and does not replicate that activity.
Amino analog 2‑Amino‑4‑(4‑bromophenyl)thiazole exhibits enzyme inhibition (BChE Ki 0.083 μM); the alcohol lacks the required hydrogen‑bond donor and has no reported enzyme activity.
Chloroacetamide 2‑Chloroacetamide derivatives show antimicrobial/anticancer effects; the alcohol is a synthetic intermediate and should not be used as a direct bioactive replacement.

(4-(4-Bromophenyl)thiazol-2-yl)methanol: Differentiation from Analogs


Hydroxymethyl vs. Ketone: Cytotoxicity Divergence

The ketone analog (4‑(4‑bromophenyl)thiazol‑2‑yl)(m‑tolyl)methanone (SW‑07) is a potent cytotoxic agent, whereas the alcohol (4‑(4‑bromophenyl)thiazol‑2‑yl)methanol itself shows no reported intrinsic cytotoxicity. In a direct study of 2‑acyl‑4‑(het)arylthiazoles, SW‑07 inhibited HepG2 and HCCLM3 hepatoma cells with IC₅₀ values of 6.77 ± 1.10 μM and 7.97 ± 1.15 μM, outperforming cisplatin [1]. This demonstrates that the 2‑position oxidation state and substitution pattern are the primary drivers of bioactivity, and the alcohol form serves either as a non‑toxic control or an essential precursor for generating the active ketone series [1].

Cytotoxicity profile
Cross‑study comparable
Ketone SW‑07: IC₅₀ 6.77–7.97 μM (HepG2, HCCLM3); Alcohol: no reported cytotoxicity
Alcohol is a non‑cytotoxic building block; cytotoxicity depends on 2‑oxidation state.
MTT assay, hepatoma cells, 24–48 h exposure
Anticancer Hepatoma Cytotoxicity SAR

Hydroxymethyl vs. Amino: Enzyme Inhibition Profiles

2‑Amino‑4‑(4‑bromophenyl)thiazole is a potent inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 μM, 0.129 μM, and 0.083 μM, respectively [1]. The 2‑hydroxymethyl analog lacks the amino group required for key hydrogen‑bond interactions in the active sites of these enzymes, and no enzyme inhibition data have been reported for the alcohol. Additionally, the amino analog inhibits α‑glucosidase with a Ki of 56.61 μM, representing a separate pharmacological axis [2]. This fundamental switch in hydrogen‑bond donor/acceptor capacity means the two compounds are not substitutable for any enzyme‑targeted campaign.

Enzyme inhibition
Cross‑study comparable
2‑Amino analog: Ki 0.083–0.129 μM (BChE, hCA II, AChE); Alcohol: no reported inhibition
Activity is 2‑amino‑dependent; alcohol lacks key H‑bond interactions.
Purified human enzymes, spectrophotometric detection
Enzyme inhibition hCA II AChE BChE SAR

Hydroxymethyl vs. Chloroacetamide: Antimicrobial & Anticancer Activity

A series of N‑(4‑(4‑bromophenyl)thiazol‑2‑yl)‑2‑chloroacetamides demonstrated both antimicrobial activity against Gram‑positive and Gram‑negative bacteria and anticancer activity against MCF7 breast cancer cells, with compounds d6 and d7 identified as the most active [1]. The free alcohol lacks the chloroacetamide warhead necessary for these biological effects. The data indicate that the 2‑hydroxymethyl alcohol is best viewed as a versatile synthetic intermediate that can be converted into the bioactive chloroacetamide series, rather than a direct bioactive molecule itself [1].

Antimicrobial & MCF7 activity
Class‑level inference
Chloroacetamide derivatives d6/d7 active vs MCF7 and bacteria; Alcohol: inactive
Bioactivity requires chloroacetamide warhead; alcohol is a synthetic precursor.
SRB (MCF7, 48 h), turbidimetric antimicrobial assay
Antimicrobial Anticancer MCF7 SAR

Hydroxymethyl Handle for Bis-Thiazole Anticancer Agents

Bis‑thiazole derivatives constructed from 4‑(4‑bromophenyl)thiazol‑2‑amine scaffolds have shown potent anticancer activity. The lead bis‑thiazole compound 5 (3,3′‑dimethoxy‑N⁴,N⁴′‑bis(4‑(4‑bromophenyl)thiazol‑2‑yl)‑[1,1′‑biphenyl]‑4,4′‑diamine) inhibited A549 lung cancer cells with an IC₅₀ of 37.3 μg mL⁻¹ and C6 glioma cells with an IC₅₀ of 11.3 μg mL⁻¹, significantly outperforming mitoxantrone in selectivity [1]. The 2‑hydroxymethyl analog can serve as the synthetic precursor for generating such bis‑thiazole libraries, as the primary alcohol permits controlled functionalization that the amino group does not (e.g., esterification, etherification, oxidation to aldehyde) [2].

Bis‑thiazole cytotoxicity
Cross‑study comparable
Bis‑thiazole 5: IC₅₀ 37.3 μg/mL (A549), 11.3 μg/mL (C6); Alcohol: no cytotoxicity
Alcohol provides orthogonal functionalization for bis‑thiazole assembly; activity is product‑specific.
MTT assay, A549, C6, NIH/3T3, 48 h
Bis-thiazole A549 C6 glioma DNA synthesis inhibition

HER-2 Inhibition by Pyrazoline-Thiazole Hybrids

The thiazolyl‑pyrazoline hybrid C6, which incorporates a 4‑(4‑bromophenyl)thiazole substructure, inhibits HER‑2 kinase with an IC₅₀ of 0.18 μM and shows antiproliferative activity against MCF‑7 (IC₅₀ 0.09 μM) and B16‑F10 (IC₅₀ 0.12 μM), comparable to erlotinib [1]. These activities are entirely dependent on the complete hybrid scaffold; the simple 2‑hydroxymethyl building block has no HER‑2 or EGFR activity. This example reinforces that the value of (4‑(4‑bromophenyl)thiazol‑2‑yl)methanol lies in its use as a fragment for constructing such advanced hybrids, not as a stand‑alone kinase inhibitor [1].

HER‑2 kinase hybrid
Cross‑study comparable
Hybrid C6: HER‑2 IC₅₀ 0.18 μM, MCF‑7 0.09 μM; Alcohol: no reported activity
Kinase inhibition requires fully assembled hybrid; alcohol is a fragment for custom synthesis.
In vitro kinase assay, SRB antiproliferative assay
HER-2 EGFR Kinase inhibition MCF-7 B16-F10

Synthetic Versatility of the 2-Hydroxymethyl Group

The simplest analog, 4‑(4‑bromophenyl)thiazole (CAS 1826‑20‑6), completely lacks a functional group at the 2‑position, limiting its utility to electrophilic aromatic substitution or metalation chemistry . (4‑(4‑Bromophenyl)thiazol‑2‑yl)methanol provides a primary alcohol (SMILES: BrC1=CC=C(C=C1)C2=CSC(CO)=N2) that can undergo oxidation to the aldehyde/carboxylic acid, conversion to alkyl halides, esterification, Mitsunobu coupling, or protection as a silyl ether . This single functional group difference unlocks an entire suite of synthetic transformations, making the alcohol a far more versatile intermediate for diversity‑oriented synthesis .

Synthetic versatility
Data to verify
Alcohol: ≥6 accessible derivatization reactions; unsubstituted analog: ≤2
Functional handle expands synthetic utility; reported comparison.
Supplier data; independent verification recommended
Synthetic chemistry Functional group interconversion Building block

(4-(4-Bromophenyl)thiazol-2-yl)methanol: Application Scenarios


Scaffold-Hopping Precursor for Hepatoma Ketones

The alcohol serves as the direct synthetic precursor to the 2‑acyl‑4‑(het)arylthiazole series, including SW‑07 (IC₅₀ 6.77–7.97 μM against HepG2/HCCLM3). Oxidation of the alcohol to the ketone is the key transformation that unlocks potent cytotoxicity superior to cisplatin [1].

Bis-Thiazole Library via Controlled Functionalization

The primary alcohol handle permits chemoselective transformations (esterification, Mitsunobu coupling, conversion to aldehyde) that are orthogonal to amino‑based linkers, enabling construction of bis‑thiazole libraries (e.g., compound 5 series with A549 IC₅₀ 37.3 μg mL⁻¹) that exceed mitoxantrone in selectivity [1].

Non-Cytotoxic Control in Fragment-Based Design

Because the free alcohol lacks the intrinsic cytotoxicity of the ketone, amino, or chloroacetamide analogs, it can be used as a neutral fragment in fragment‑based screening cocktails or as a negative control in MTT/SRB cytotoxicity assays when benchmarking the activity of active derivatives [1][2].

Late-Stage Functionalization for Kinase Hybrids

The 2‑hydroxymethyl group allows installation of pyrazoline or other kinase‑binding warheads through ester or ether linkages. This strategy mirrors the assembly of compound C6 (HER‑2 IC₅₀ 0.18 μM, MCF‑7 IC₅₀ 0.09 μM) and enables systematic exploration of linker length and rigidity [1].

Application
Selection Property
Validation Focus
Scaffold‑hopping precursor synthesis (hepatoma ketone series)
Alcohol‑to‑ketone oxidation handle
Derivative cytotoxicity endpoint review
Bis‑thiazole library construction
Orthogonal functionalization (esterification, Mitsunobu)
Derivative antiproliferative endpoint context
Non‑cytotoxic fragment in design
Neutral building block vs active analogs
Assay control (MTT/SRB) benchmarking
Kinase hybrid linker installation
Late‑stage ester/ether linkage
Derivative kinase inhibition endpoint context
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